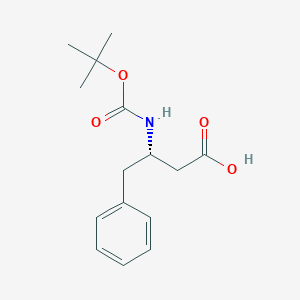

(S)-3-(Boc-amino)-4-phenylbutyric acid

Beschreibung

The exact mass of the compound (S)-3-(Boc-amino)-4-phenylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-(Boc-amino)-4-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Boc-amino)-4-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375820 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-62-6 | |

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric acid

CAS Number: 51871-62-6

Abstract

This technical guide provides a comprehensive overview of (S)-3-(Boc-amino)-4-phenylbutyric acid, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Also known as Boc-L-β-homophenylalanine, this compound serves as a crucial building block in peptide synthesis and as a precursor for various pharmaceutical compounds. Its structure, incorporating a tert-butoxycarbonyl (Boc) protecting group, enhances stability and solubility, making it a valuable component in the design of novel therapeutics. This document details its chemical and physical properties, provides a representative synthetic protocol, discusses its applications in drug discovery, and presents available analytical data.

Chemical and Physical Properties

(S)-3-(Boc-amino)-4-phenylbutyric acid is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 51871-62-6 | [2][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 101-107 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | [1] |

| Purity | Typically >98% | [1] |

| Storage | Store in a cool, dry place. Keep container tightly closed to avoid moisture. Protect from light. | [1] |

Synthesis

Representative Experimental Protocol (Adapted for S-enantiomer)

A plausible multi-step synthesis starting from L-phenylalanine is outlined below. This protocol is based on a reported synthesis of the D-enantiomer and is presented for illustrative purposes.[5]

Step 1: Reduction of L-Phenylalanine to (S)-2-amino-3-phenyl-1-propanol L-phenylalanine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

Step 2: Boc-Protection of (S)-2-amino-3-phenyl-1-propanol The resulting amino alcohol is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

Step 3: Conversion to Nitrile The hydroxyl group is first converted to a good leaving group, for example, by mesylation with methanesulfonyl chloride. This is followed by nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate.

Step 4: Hydrolysis of the Nitrile and Final Product Formation The nitrile is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification and a final Boc-protection step to yield (S)-3-(Boc-amino)-4-phenylbutyric acid.[5] The product is then purified by chromatography.

A simplified workflow for the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Applications in Drug Development

(S)-3-(Boc-amino)-4-phenylbutyric acid, as a derivative of β-homophenylalanine, is a valuable building block in medicinal chemistry. The introduction of β-amino acids into peptide chains can confer increased stability against enzymatic degradation and can induce specific secondary structures, which are advantageous for creating peptide-based therapeutics.[6]

Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of β-amino acid derivatives is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors.[7] These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While a direct synthetic route to a marketed drug using this specific starting material is not explicitly detailed in readily available literature, the structural motif is a key component in several DPP-IV inhibitors. For instance, the synthesis of sitagliptin (B1680988), a well-known DPP-IV inhibitor, involves intermediates that are structurally related to (S)-3-(Boc-amino)-4-phenylbutyric acid.[8][9] The β-amino acid structure is crucial for the binding of these inhibitors to the active site of the DPP-IV enzyme.

General synthetic relationship in the development of DPP-IV inhibitors.

Analytical Data

Detailed spectral data for (S)-3-(Boc-amino)-4-phenylbutyric acid is not widely published. However, data for closely related compounds can provide an expected profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the protons of the butyric acid backbone, and the characteristic nine-proton singlet of the Boc protecting group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons of the butyric acid chain and the tert-butyl group.

Note: While specific spectra for the title compound are not available, spectra for related compounds such as 4-phenylbutyric acid and 3-phenylbutyric acid can be found in public databases.[1][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the Boc group. Aromatic C-H and C=C stretching vibrations will also be present.

Note: The NIST WebBook provides IR spectra for 4-phenylbutyric acid and 3-phenylbutyric acid which can serve as a reference for the phenylbutyric acid core.[12]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Note: Mass spectral data for 4-amino-3-phenyl-butyric acid is available and can provide insight into the fragmentation of the core structure.[13]

Safety and Handling

(S)-3-(Boc-amino)-4-phenylbutyric acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable and versatile chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in the synthesis of peptidomimetics and as a precursor to complex pharmaceutical agents, such as DPP-IV inhibitors, underscores its importance for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory. Further research into its applications and the development of more direct and scalable synthetic routes will continue to enhance its value in the scientific community.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 4. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Phenylbutyric acid(1821-12-1) 13C NMR [m.chemicalbook.com]

- 11. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]

- 12. Benzenebutanoic acid [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

(S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide for Advanced Research

Introduction

(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc-L-β-homophenylalanine, is a chiral amino acid derivative that serves as a critical building block in modern pharmaceutical and chemical research. Its unique structural properties, conferred by the tert-butyloxycarbonyl (Boc) protecting group and the β-amino acid configuration, make it a valuable component in the synthesis of peptides, peptidomimetics, and other complex organic molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

(S)-3-(Boc-amino)-4-phenylbutyric acid is a white to off-white crystalline powder. The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in various synthetic protocols.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [1][2] |

| Molecular Weight | 279.33 g/mol | [2][3] |

| CAS Number | 51871-62-6 | [4][5] |

| Melting Point | 101-107 °C | |

| Appearance | White to off-white powder | [1][2] |

| Purity | >98% (pharmaceutical grade) | [1][2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol.[1][2] | |

| Storage | Store in a cool, dry place, protected from light and moisture.[1][2] |

Applications in Research and Drug Development

The primary application of (S)-3-(Boc-amino)-4-phenylbutyric acid lies in its role as a precursor for pharmaceutical compounds, particularly in the synthesis of peptides and amino acid derivatives.[1][2]

-

Peptide Synthesis: As a protected β-amino acid, it is incorporated into peptide chains to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. The Boc group serves as a temporary protecting group for the amine, which can be selectively removed under acidic conditions during solid-phase or solution-phase peptide synthesis.

-

Drug Discovery: The unique structure of β-amino acids can influence the biological activity of peptides, making them valuable tools in structure-activity relationship (SAR) studies.[1] By replacing standard α-amino acids with their β-homologs, researchers can design novel peptide-based therapeutics with improved pharmacokinetic profiles and target selectivity.

-

Chiral Intermediates: Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of complex molecules, where maintaining stereochemical integrity is crucial for biological function.[1][2]

Experimental Protocols

Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid

A common method for the preparation of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

Materials:

-

(S)-3-amino-4-phenylbutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

1:1 Water/tert-Butanol (t-BuOH) solution

-

Diethyl ether (Et₂O)

-

Ethyl acetate

-

Acetic acid (AcOH)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-amino-4-phenylbutyric acid in a 1:1 solution of water and tert-butanol.

-

Add powdered sodium hydroxide to the solution at room temperature (22°C).

-

Add di-tert-butyl dicarbonate in three equal portions over a period of 10 minutes.

-

Stir the resulting suspension for 16 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the remaining aqueous solution to a pH of 5 with acetic acid.

-

Extract the product with ethyl acetate. Maintain the pH of the aqueous layer by adding more acetic acid as needed during extraction.

-

Combine the organic extracts, wash with water and saturated sodium chloride solution, and then dry over sodium sulfate.

-

Filter and concentrate the solution under vacuum to yield the final product as a white solid.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other complex molecules can enhance metabolic stability and biological activity. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

The stereospecific synthesis of β-amino acids is a cornerstone of modern pharmaceutical research. (S)-3-(Boc-amino)-4-phenylbutyric acid, a protected derivative of (S)-β-homophenylalanine, is a particularly sought-after intermediate. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and facilitates its use in standard peptide synthesis protocols.[1] This document details the most prevalent and effective methods for the enantioselective synthesis of this compound, focusing on the Arndt-Eistert homologation of N-Boc-L-phenylalanine, a widely utilized and reliable method that preserves stereochemical integrity.[2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [4] |

| Appearance | White to off-white powder or crystal[1][5] |

| Melting Point | 101-107 °C[5] |

| Solubility | Soluble in methanol, slightly soluble in water.[1] |

| Optical Activity | [α]²⁰/D +19.0±2°, c = 1% in methylene (B1212753) chloride[5] |

| CAS Number | 51871-62-6[4] |

Primary Synthetic Route: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a robust and highly stereospecific method for the homologation of carboxylic acids, making it an ideal choice for converting α-amino acids to their β-amino acid counterparts.[2][6] This process involves the conversion of an N-protected α-amino acid to an α-diazoketone, followed by a silver-catalyzed Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by a nucleophile, such as water, to yield the desired β-amino acid.[2][6][7] The stereochemistry of the starting α-amino acid is retained with high fidelity, typically with an enantiomeric excess of at least 99%.[2]

Logical Workflow of Arndt-Eistert Homologation

References

- 1. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (S)-3-(Boc-amino)-4-phenylbutyric acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (S)-3-(Boc-amino)-4-phenylbutyric acid CAS#: 51871-62-6 [amp.chemicalbook.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility and Applications of (S)-3-(Boc-amino)-4-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as N-Boc-L-β-homophenylalanine, is a chiral amino acid derivative crucial in pharmaceutical and chemical research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of peptides and other complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and its primary application in peptide synthesis.

Core Compound Information

| Property | Value |

| Chemical Name | (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid |

| CAS Number | 51871-62-6 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 101-107 °C |

Solubility Data

Quantitative solubility data for (S)-3-(Boc-amino)-4-phenylbutyric acid is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile.

Qualitative Solubility:

-

Water: Slightly soluble[1]

-

Organic Solvents: Readily soluble in organic solvents such as methanol (B129727) and ethanol[1][2]

For research and development purposes, experimental determination of quantitative solubility in specific solvent systems is essential. The following table is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Quantitative Solubility of (S)-3-(Boc-amino)-4-phenylbutyric Acid (Template)

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dichloromethane | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Other (Specify) |

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method. The concentration of the dissolved compound in the saturated solution can then be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

1. Objective: To determine the saturation concentration of (S)-3-(Boc-amino)-4-phenylbutyric acid in a specific solvent at a controlled temperature.

2. Materials:

-

(S)-3-(Boc-amino)-4-phenylbutyric acid

-

Selected solvent(s) of interest

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) and column

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (S)-3-(Boc-amino)-4-phenylbutyric acid to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of (S)-3-(Boc-amino)-4-phenylbutyric acid of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Application in Peptide Synthesis

The primary application of (S)-3-(Boc-amino)-4-phenylbutyric acid is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the amine allows for the controlled, sequential addition of amino acids to a growing peptide chain.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the key steps in utilizing a Boc-protected amino acid like (S)-3-(Boc-amino)-4-phenylbutyric acid in SPPS.

Key Steps in the Workflow:

-

Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached.

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed, typically with an acid for Boc-SPPS, to expose a free amine.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Coupling: The carboxylic acid of the incoming (S)-3-(Boc-amino)-4-phenylbutyric acid is activated and then reacted with the free amine on the resin-bound peptide chain, forming a new peptide bond.

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is complete, all protecting groups are removed, and the peptide is cleaved from the solid support.

-

Purification: The crude peptide is purified, typically using reverse-phase HPLC.

Conclusion

(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable reagent in chemical synthesis, particularly for the construction of peptides. While quantitative solubility data is sparse, its qualitative solubility profile is well-established. The experimental protocols and workflows provided in this guide offer a framework for researchers to determine its solubility in specific systems and to effectively utilize it in solid-phase peptide synthesis. The generation of precise solubility data by researchers will further enhance the utility of this important synthetic building block.

References

Spectroscopic and Structural Elucidation of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide

Introduction

(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of β-phenylalanine, it serves as a crucial intermediate in the synthesis of various biologically active molecules, including peptide mimics and enzyme inhibitors. Accurate and comprehensive spectroscopic data is paramount for its quality control, reaction monitoring, and structural confirmation. This technical guide provides a detailed overview of the expected spectroscopic characteristics of (S)-3-(Boc-amino)-4-phenylbutyric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

-

IUPAC Name: (3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid[1]

-

Molecular Weight: 279.33 g/mol [1]

-

CAS Number: 51871-62-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for (S)-3-(Boc-amino)-4-phenylbutyric acid.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~5.10 | d | 1H | NH |

| ~4.20 | m | 1H | CH-N |

| ~2.90 | dd | 1H | CH₂-Ph (diastereotopic) |

| ~2.80 | dd | 1H | CH₂-Ph (diastereotopic) |

| ~2.60 | dd | 1H | CH₂-COOH (diastereotopic) |

| ~2.50 | dd | 1H | CH₂-COOH (diastereotopic) |

| 1.40 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~156 | C=O (Carbamate) |

| ~138 | Ar-C (Quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~80 | C(CH₃)₃ |

| ~50 | CH-N |

| ~42 | CH₂-Ph |

| ~38 | CH₂-COOH |

| ~28 | C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like (S)-3-(Boc-amino)-4-phenylbutyric acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3300 (broad) | Strong | O-H | Stretching (Carboxylic Acid) |

| ~3340 | Medium | N-H | Stretching (Amide) |

| ~3080, 3060, 3030 | Weak-Medium | C-H | Stretching (Aromatic) |

| ~2980, 2930 | Medium | C-H | Stretching (Aliphatic) |

| ~1710 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1690 | Strong | C=O | Stretching (Carbamate) |

| ~1520 | Medium | N-H | Bending (Amide) |

| ~1600, 1495, 1455 | Medium-Weak | C=C | Stretching (Aromatic Ring) |

| ~1250, 1160 | Strong | C-O | Stretching (Carbamate and Carboxylic Acid) |

| ~740, 700 | Strong | C-H | Out-of-plane Bending (Monosubstituted Benzene) |

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 280.15 | [M+H]⁺ |

| 224.12 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |

| 180.10 | [M - C₅H₉O₂ + H]⁺ (loss of Boc group and CO₂) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the range of 1-10 µg/mL).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-3-(Boc-amino)-4-phenylbutyric acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-3-(Boc-amino)-4-phenylbutyric acid. The predicted NMR, IR, and MS data, along with the general experimental protocols, serve as a valuable resource for researchers and scientists working with this important chiral building block. The provided information should facilitate the confirmation of its structure and purity in a laboratory setting. It is always recommended to compare experimentally obtained data with these predictions for a thorough and accurate structural elucidation.

References

- 1. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

Commercial Availability and Application of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutyric acid, a chiral building block, is a crucial component in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based therapeutics and other complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed methodologies for its application in chemical synthesis.

Commercial Availability

(S)-3-(Boc-amino)-4-phenylbutyric acid is readily available from a variety of chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development stages, from initial discovery to larger-scale synthesis. Below is a summary of offerings from prominent vendors.

| Supplier | Catalog Number(s) | Purity | Available Quantities | Additional Notes |

| JIGS Chemical Limited | Not specified | >98% (Pharmaceutical Grade)[1] | Bulk quantities available upon request. | White to off-white powder; stable under recommended storage conditions.[1] |

| MedchemExpress | HY-W010729 | >98% | 100 mg, 250 mg, 500 mg, 1 g | For research use only.[2] |

| Fisher Scientific | AAH52174MD, AAH5217403 | 95%[3] | 250 mg, 1 g[3] | Part of the Thermo Scientific Chemicals portfolio.[3] |

| Chongqing Chemdad Co., Ltd | Not specified | Not specified | Not specified | Provides a list of synonyms and basic chemical properties.[4] |

| ChemicalBook | CB7103337 | ≥98.0% (TLC) | 1g (from Sigma-Aldrich), 250MG (from TCI) | Lists multiple suppliers with varying prices and purities.[5] |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-(Boc-amino)-4-phenylbutyric acid is provided below.

| Property | Value | Reference |

| CAS Number | 51871-62-6 | [3][5] |

| Molecular Formula | C₁₅H₂₁NO₄ | [3][5] |

| Molecular Weight | 279.33 g/mol | [4][5] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 101-107 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

| Optical Activity | [α]20/D 19.0±2°, c = 1% in methylene (B1212753) chloride | [4] |

Synthesis and Purification

While commercially available, understanding the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid can be valuable for process development and cost analysis. A common synthetic route involves the protection of the amino group of (S)-3-amino-4-phenylbutyric acid.

Experimental Protocol: Boc Protection of (S)-3-amino-4-phenylbutyric acid

This protocol is a representative example based on general procedures for the Boc protection of amino acids.[6][7]

Materials:

-

(S)-3-amino-4-phenylbutyric acid

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (B78521) (NaOH)

-

Dioxane or Acetone (B3395972)/Water solvent system

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (S)-3-amino-4-phenylbutyric acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or acetone and water.

-

Basification: Add triethylamine (1.5-2 equivalents) or an aqueous solution of sodium hydroxide to the mixture to achieve a basic pH.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Add water to the residue and wash with a nonpolar solvent like hexane (B92381) or ether to remove unreacted (Boc)₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl or KHSO₄ solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude (S)-3-(Boc-amino)-4-phenylbutyric acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.

Applications in Drug Development

(S)-3-(Boc-amino)-4-phenylbutyric acid serves as a vital chiral building block in the synthesis of various pharmaceutical agents, most notably in peptide synthesis and the construction of peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino function allows for the stepwise assembly of peptide chains on a solid support.

The following is a general procedure for coupling (S)-3-(Boc-amino)-4-phenylbutyric acid to a resin-bound peptide with a free N-terminal amine.[8][9][10][11]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

(S)-3-(Boc-amino)-4-phenylbutyric acid

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30-60 minutes.

-

Activation of the Amino Acid:

-

In a separate vessel, dissolve (S)-3-(Boc-amino)-4-phenylbutyric acid (2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and HOBt (if using DIC).

-

Add DIPEA (3-6 equivalents) to the mixture to activate the carboxylic acid. Allow the activation to proceed for a few minutes.

-

-

Coupling:

-

Drain the solvent from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Deprotection: The N-terminal Boc group of the newly added residue can then be removed with trifluoroacetic acid (TFA) to allow for the next coupling cycle.

Synthesis of Renin Inhibitors

(S)-3-(Boc-amino)-4-phenylbutyric acid and its derivatives have been employed as isosteres of phenylalanine in the design and synthesis of renin inhibitors, a class of antihypertensive drugs.[12] The constrained conformation of cyclic derivatives derived from this amino acid has been explored to probe the bioactive conformation of inhibitors at the enzyme's active site.[12] The development of potent renin inhibitors like aliskiren (B1664508) highlights the importance of innovative chiral building blocks in drug design.[13]

Visualizations

Chemical Structure

Caption: Chemical structure of (S)-3-(Boc-amino)-4-phenylbutyric acid.

Synthetic Workflow: Boc Protection

Caption: General workflow for the Boc protection of (S)-3-amino-4-phenylbutyric acid.

Experimental Workflow: Boc-SPPS Coupling Cycle

Caption: A simplified workflow of a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis.

References

- 1. (S)-3-(Boc-amino)-4-phenylbutyric Acid - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 4. (S)-3-(Boc-amino)-4-phenylbutyric acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (S)-3-(Boc-amino)-4-phenylbutyric acid | 51871-62-6 [chemicalbook.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(Boc-amino)-4-phenylbutyric Acid: A Chiral Building Block in Drug Discovery

(S)-3-(Boc-amino)-4-phenylbutyric acid is a protected derivative of phenylalanine, an essential amino acid. Its structural classification is a Boc-protected β-homophenylalanine. This chiral compound serves as a valuable intermediate in the synthesis of peptidomimetics and other complex molecules for pharmaceutical and research applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications at other parts of the molecule, making it a versatile building block in medicinal chemistry.

Physicochemical Properties

(S)-3-(Boc-amino)-4-phenylbutyric acid is a white to off-white crystalline powder.[1] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and methanol.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [1] |

| Molecular Weight | 279.34 g/mol | [1] |

| Melting Point | 122-124 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | >98% | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and methanol | [1] |

| Storage | Store in a cool, dry place, protected from light and moisture | [1] |

Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically starts from the naturally occurring amino acid, L-phenylalanine. The process involves two key transformations: the protection of the α-amino group with a Boc group, followed by a chain extension (homologation) to insert a methylene (B1212753) group between the carboxyl and the α-carbon, thus converting the α-amino acid into a β-amino acid. The Arndt-Eistert reaction is a classic and effective method for this homologation.

Below are the detailed experimental protocols for the synthesis.

Experimental Protocols

Part A: Synthesis of N-Boc-L-phenylalanine

This procedure is adapted from a standard protocol for the Boc protection of amino acids.

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Water

-

N-Boc-L-phenylalanine seed crystal (optional)

Procedure:

-

Dissolve L-phenylalanine (e.g., 4.96 g, 30 mmol) in a mixture of acetone (60 ml) and water (30 ml) in a suitable reaction flask.

-

With stirring, add triethylamine (45 mmol).

-

At 25 °C, add di-tert-butyl dicarbonate (7.2 g, 33 mmol) to the mixture and continue stirring for 4 hours.

-

Remove the acetone under reduced pressure.

-

The resulting oily residue of N-Boc-L-phenylalanine is then subjected to crystallization.

-

Add a seed crystal of N-Boc-L-phenylalanine (if available) to the oily residue and let it stand at room temperature for approximately 18 hours, or until complete solidification.

-

Add cyclohexane (10 times the volume/weight of the product) and triturate the solid at room temperature for 2 hours.

-

Filter the white solid, wash with cold cyclohexane, and dry under reduced pressure at 60 °C for 15 hours to yield the final product.

Part B: Arndt-Eistert Homologation to (S)-3-(Boc-amino)-4-phenylbutyric acid

This protocol describes the conversion of N-Boc-L-phenylalanine to its corresponding β-amino acid via the Arndt-Eistert reaction, which involves the formation of a diazoketone intermediate followed by a Wolff rearrangement.

Materials:

-

N-Boc-L-phenylalanine

-

Anhydrous Tetrahydrofuran (THF)

-

N-methylmorpholine

-

Ethyl chloroformate

-

Diazomethane (B1218177) in diethyl ether (Caution: Diazomethane is toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.)

-

Silver(I) benzoate (B1203000)

-

Triethylamine

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous potassium bisulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

1. Formation of the Diazoketone Intermediate:

-

In a three-necked flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in anhydrous THF (200 mL).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (4.15 mL, 37.7 mmol) dropwise, followed by the dropwise addition of ethyl chloroformate (3.61 mL, 37.7 mmol).

-

Stir the resulting white suspension for 30 minutes at -15 °C.

-

Filter the mixture through a pre-cooled Büchner funnel to remove the N-methylmorpholine hydrochloride salt, and wash the solid with a small amount of cold, anhydrous THF.

-

Transfer the filtrate to a flask and add an excess of an ethereal solution of diazomethane at 0 °C.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Carefully quench the excess diazomethane and remove the solvent under reduced pressure to obtain the crude α-diazoketone. This intermediate is typically used in the next step without further purification.

2. Wolff Rearrangement:

-

Protect the reaction flask from light by wrapping it in aluminum foil.

-

Dissolve the crude diazoketone from the previous step in a mixture of THF (380 mL) and deionized water (38 mL).

-

Cool the solution to -25 °C in a dry ice-acetone bath under a nitrogen atmosphere.

-

In a separate flask, dissolve silver(I) benzoate (0.86 g, 3.77 mmol) in triethylamine (4 mL) with the aid of sonication.

-

Add the silver benzoate solution dropwise to the cold diazoketone solution.

-

Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether (250 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL) and 1 M aqueous potassium bisulfate solution (150 mL).

-

Extract the combined aqueous layers with diethyl ether (2 x 125 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-(Boc-amino)-4-phenylbutyric acid.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for (S)-3-(Boc-amino)-4-phenylbutyric acid.

Applications in Drug Discovery

(S)-3-(Boc-amino)-4-phenylbutyric acid and its derivatives are of significant interest in drug discovery, primarily as building blocks for creating more complex molecules with therapeutic potential.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most notable applications of β-homophenylalanine derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.

Several studies have shown that fused β-homophenylalanine derivatives are potent and selective DPP-4 inhibitors. The table below summarizes the in vitro activity of some of these derivatives.

| Compound | DPP-4 IC50 (nM) |

| 22q (2,5-difluoro analogue) | 270 |

| 22t (2,4,5-trifluoro analogue) | 119 |

| Sitagliptin (reference drug) | 18 |

Data extracted from a study on fused β-homophenylalanine derivatives as DPP-4 inhibitors.

Caption: Mechanism of action of DPP-4 inhibitors derived from β-homophenylalanine.

GABA Analogue and Neurological Research

Upon removal of the Boc protecting group, (S)-3-(Boc-amino)-4-phenylbutyric acid is converted to (S)-3-amino-4-phenylbutyric acid. This molecule is a chiral analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of drugs that are structurally related to GABA and often have therapeutic applications in neurological and psychiatric disorders.

(S)-3-amino-4-phenylbutyric acid, as a GABA analogue, is expected to interact with GABA receptors. The GABAergic system plays a crucial role in regulating neuronal excitability, and its modulation can lead to anticonvulsant, anxiolytic, and sedative effects. Specifically, many GABA analogues exert their effects through the GABA B receptor, a G-protein coupled receptor.

The signaling pathway initiated by the activation of the GABA B receptor is complex and leads to a net inhibitory effect on the neuron.

Caption: GABA B receptor signaling pathway.

Conclusion

(S)-3-(Boc-amino)-4-phenylbutyric acid is a strategically important chiral building block in modern drug discovery. Its utility as a precursor for potent DPP-4 inhibitors highlights its relevance in the development of therapeutics for metabolic diseases. Furthermore, its structural relationship to GABA suggests potential applications in neuroscience research and the development of novel CNS-acting agents. The well-established synthetic routes to this compound from L-phenylalanine make it an accessible and valuable tool for medicinal chemists and drug development professionals.

References

An In-depth Technical Guide on the Biological Activity of (S)-3-(Boc-amino)-4-phenylbutyric Acid Derivatives as Dipeptidyl Peptidase-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of derivatives of (S)-3-(Boc-amino)-4-phenylbutyric acid, with a specific focus on their role as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a key target for the treatment of type 2 diabetes.[1][2][3][4] This document details the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, presenting quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to (S)-3-Amino-4-phenylbutyric Acid Derivatives and DPP-IV Inhibition

(S)-3-(Boc-amino)-4-phenylbutyric acid is a protected β-amino acid that serves as a versatile scaffold in medicinal chemistry. Following deprotection of the Boc group, the resulting (S)-3-amino-4-phenylbutyric acid core can be derivatized to generate a variety of compounds with therapeutic potential. A significant area of investigation for these derivatives has been in the development of DPP-IV inhibitors.[1][2]

DPP-IV inhibitors, also known as gliptins, enhance the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control.[5] The β-amino amide scaffold derived from (S)-3-amino-4-phenylbutyric acid has been identified as a key pharmacophore for potent DPP-IV inhibition.[1][2]

Quantitative Biological Data: DPP-IV Inhibitory Activity

The following tables summarize the in vitro DPP-IV inhibitory activity of various derivatives of (S)-3-amino-4-phenylbutyric acid. The data is primarily drawn from studies on β-amino amide derivatives, highlighting the impact of different substituents on potency.

Table 1: In Vitro DPP-IV Inhibitory Activity of Piperazine-Substituted β-Amino Amide Derivatives

| Compound ID | R Group | hDPP-IV IC50 (nM) |

| 5a | H | 150 |

| 5b | 2-Me | 80 |

| 5c | 3-Me | 120 |

| 5d | 4-Me | 90 |

| 5e | 4-F | 70 |

| 5f | 4-Cl | 65 |

| 5g | 4-CF3 | 50 |

| 5h | 3,4-di-F | 40 |

| 5i | 2,4-di-F | 35 |

| 5j | 2,5-di-F | 30 |

| 5k | 2,4,5-tri-F | 25 |

| 5l | 2-Cl, 4-F | 45 |

| 5m | 2-F, 5-CF3 | 20 |

Data adapted from Kim et al., Bioorg Med Chem Lett. 2012 Sep 1;22(17):5545-9.[1]

Table 2: In Vitro DPP-IV Inhibitory Activity of Triazolopiperazine-Substituted β-Amino Amides

| Compound ID | R Group | hDPP-IV IC50 (nM) |

| 3 | H | 5 |

| 4 | CF3 | 2 |

Data adapted from Kowalchick et al., Bioorg Med Chem Lett. 2007;17(21):5934–9.[2]

Structure-Activity Relationship (SAR) Analysis

The quantitative data reveals several key structure-activity relationships for the DPP-IV inhibitory activity of (S)-3-amino-4-phenylbutyric acid derivatives:

-

Piperazine (B1678402) Ring Substitution: Substitution on the phenyl ring of the piperazine moiety significantly influences potency. Electron-withdrawing groups, such as fluorine and trifluoromethyl, generally lead to increased inhibitory activity. The position of the substituent is also critical, with substitutions at the 2 and 4 positions of the phenyl ring often being favorable.[1]

-

β-Amino Amide Core: The β-amino amide scaffold is a crucial pharmacophore that mimics the dipeptide substrate of DPP-IV, allowing for key interactions within the enzyme's active site.[1][2]

-

Triazolopiperazine Moiety: The incorporation of a triazolopiperazine ring system can lead to highly potent inhibitors, as seen in compounds with nanomolar IC50 values.[2]

The following diagram illustrates the key pharmacophoric elements and their interactions with the DPP-IV active site.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of (S)-3-amino-4-phenylbutyric acid derivatives as DPP-IV inhibitors.

The synthesis of the target β-amino amide derivatives typically starts from (S)-3-(Boc-amino)-4-phenylbutyric acid. The general synthetic scheme is outlined below.

References

- 1. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-(Boc-amino)-4-phenylbutyric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-3-(Boc-amino)-4-phenylbutyric acid, a derivative of the neurotransmitter GABA and also known as Boc-β-homophenylalanine, is a valuable building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide chains offers several strategic advantages, primarily centered around the creation of peptidomimetics with enhanced therapeutic potential. The deprotected form of this amino acid is (S)-β-phenyl-γ-aminobutyric acid, a chiral version of Phenibut, which is known for its anxiolytic and nootropic properties.

The primary applications of (S)-3-(Boc-amino)-4-phenylbutyric acid in peptide synthesis include:

-

Enhanced Proteolytic Stability: The β-amino acid structure, with an additional carbon in the backbone compared to α-amino acids, renders the resulting peptide bonds resistant to degradation by proteases.[1] This increased stability in biological systems can lead to a longer half-life and improved bioavailability of peptide-based drugs.

-

Induction of Novel Secondary Structures: The incorporation of β-amino acids can induce unique and stable helical and turn secondary structures in peptides that are not accessible with only α-amino acids. These well-defined conformations can be crucial for mimicking the bioactive conformation of a natural peptide ligand or for creating novel binding motifs for specific biological targets.

-

Development of CNS-Targeting Peptides: The core structure of (S)-3-(Boc-amino)-4-phenylbutyric acid is derived from Phenibut, a known centrally active agent that crosses the blood-brain barrier. Peptides incorporating this moiety may exhibit improved penetration into the central nervous system, making it a promising tool for the development of neuropeptides with enhanced efficacy.

-

GABA Receptor Modulation: As the precursor to a GABA analogue, peptides containing this amino acid can be designed as agonists or antagonists of GABA receptors, particularly the GABA-B receptor. This opens avenues for creating novel therapeutics for anxiety, spasticity, and other neurological disorders.[2]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >95% |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DCM. Slightly soluble in water. |

| Storage | Store in a cool, dry place, protected from light and moisture. |

Experimental Protocols

The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a model tripeptide (e.g., Ac-Ala-(S)-β-hPhe-Gly-NH2) using (S)-3-(Boc-amino)-4-phenylbutyric acid on a Rink Amide resin. This protocol utilizes the Boc/Bzl protection strategy.

Materials and Reagents

-

Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

-

(S)-3-(Boc-amino)-4-phenylbutyric acid

-

Boc-Ala-OH

-

Boc-Gly-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Acetic anhydride

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Cleavage Cocktail (e.g., TFA/H2O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)

-

Kaiser test kit

Protocol for Peptide Synthesis

-

Resin Preparation and Swelling:

-

Place the Rink Amide MBHA resin (e.g., 100 mg, 0.05 mmol) in a reaction vessel.

-

Wash the resin with DMF (3 x 2 mL).

-

Swell the resin in DCM (2 mL) for 30 minutes.

-

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Boc Deprotection (of the Rink Amide linker): Treat the resin with 20% piperidine (B6355638) in DMF (2 x 5 min). Wash with DMF (5 x 2 mL). Note: This initial deprotection is for the Fmoc group on the Rink linker, which is a common starting point. If starting with a Boc-compatible amide resin like MBHA, this step is omitted.

-

Activation: In a separate vial, dissolve Boc-Gly-OH (4 eq., 0.2 mmol), HBTU (3.9 eq., 0.195 mmol), and HOBt (4 eq., 0.2 mmol) in DMF (1 mL). Add DIPEA (8 eq., 0.4 mmol) and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Kaiser Test: Perform a Kaiser test to confirm complete coupling (negative result - beads remain colorless/yellow). If the test is positive, repeat the coupling step.

-

-

Incorporation of (S)-3-(Boc-amino)-4-phenylbutyric Acid:

-

Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, then 1 x 20 min).

-

Washing: Wash with DCM (3 x 2 mL), isopropanol (B130326) (2 x 2 mL), and DMF (3 x 2 mL).

-

Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash with DMF (3 x 2 mL).

-

Activation: In a separate vial, dissolve (S)-3-(Boc-amino)-4-phenylbutyric acid (4 eq., 0.2 mmol), HBTU (3.9 eq., 0.195 mmol), and HOBt (4 eq., 0.2 mmol) in DMF (1 mL). Add DIPEA (8 eq., 0.4 mmol) and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 4 hours at room temperature. Note: A longer coupling time is recommended for this sterically hindered β-amino acid.

-

Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Kaiser Test: Perform a Kaiser test. If positive, repeat the coupling.

-

-

Third Amino Acid Coupling (Boc-Ala-OH):

-

Repeat the deprotection, washing, neutralization, activation, and coupling steps as described in step 3, using Boc-Ala-OH.

-

-

N-terminal Acetylation (Capping):

-

After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3, v/v/v) for 30 minutes.

-

Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3 x 2 mL) and MeOH (3 x 2 mL) and dry under vacuum.

-

Add the cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5, 2 mL) to the resin.

-

Incubate with agitation for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Data Presentation

The following table presents representative data for the manual solid-phase synthesis of a short model peptide containing (S)-3-(Boc-amino)-4-phenylbutyric acid. These values are illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

| Step | Parameter | Value |

| Synthesis Scale | Resin Loading | 0.5 mmol/g |

| Starting Resin Amount | 100 mg | |

| Coupling Efficiency | Glycine Coupling | >99% |

| (S)-β-hPhe Coupling | ~98% (double coupling may be required) | |

| Alanine Coupling | >99% | |

| Final Product | Crude Peptide Yield | 65-80% |

| Purity (by RP-HPLC) | >70% (crude), >95% (after purification) | |

| Identity (by MS) | Confirmed (Expected Mass ± 1 Da) |

Visualizations

Experimental Workflow

Signaling Pathway

References

Application Notes and Protocols for Boc-Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become an indispensable tool in peptide chemistry and drug development.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted method for SPPS and remains a robust and valuable approach for the synthesis of complex peptides.[2][3] This strategy is predicated on a quasi-orthogonal protection scheme where the temporary Nα-amino protecting group, the Boc group, is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while the semi-permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid (e.g., anhydrous hydrogen fluoride (B91410), HF) for removal.[4][5]

The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[1][6] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][2]

While the milder conditions of the Fmoc/tBu strategy have led to its widespread adoption, the Boc/Bzl approach offers distinct advantages, particularly for the synthesis of long or "difficult" sequences prone to aggregation.[7][8] The repetitive acid treatment for Boc group removal helps to disrupt secondary structures and maintain the peptide chain in a solvated state, thereby improving coupling efficiencies.[7]

This document provides a detailed overview of the Boc-SPPS workflow, comprehensive experimental protocols, and a summary of quantitative data to guide researchers in the successful synthesis of peptides using this classic and powerful methodology.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc/Bzl strategy follows a well-defined cycle of deprotection, neutralization, and coupling for each amino acid added to the chain. This cycle is preceded by the attachment of the first amino acid to the resin and is followed by a final cleavage and deprotection step.

Data Presentation: Reagents and Performance

The efficiency of Boc-SPPS is influenced by the choice of resins, coupling reagents, and cleavage conditions. The following tables summarize key data for easy comparison.

Table 1: Common Resins for Boc-SPPS

| Resin Type | C-Terminal Group | Linkage Stability | Cleavage Agent | Application Notes |

| Merrifield | Carboxylic Acid | Susceptible to partial cleavage by TFA, especially in long syntheses.[9] | HF, TFMSA | The original resin for SPPS.[9] Attachment of the first amino acid is critical. |

| PAM | Carboxylic Acid | More stable to TFA than Merrifield resin due to the phenylacetamido linker.[9] | HF | Recommended for longer peptides to minimize chain loss during synthesis.[9] |

| BHA | Amide | Stability of the peptide-resin bond can be amino acid dependent.[9] | HF | Used for the synthesis of peptide amides.[9] |

| MBHA | Amide | More stable to TFA than BHA resin, providing a good balance of stability and lability.[9] | HF | The resin of choice for preparing peptide amides via the Boc/Bzl strategy.[9] |

Table 2: Common Coupling Reagents in Boc-SPPS

| Reagent | Full Name | Advantages | Disadvantages |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and historically widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing.[10] |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Diisopropylethylamine | Fast, efficient, and reliable for most couplings. | Can cause chain termination by capping the N-terminus if used in excess.[11] |

| HATU/DIEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | Often more effective than HBTU for "difficult" or sterically hindered couplings.[10] | Higher cost compared to HBTU. |

Table 3: Typical HF Cleavage Conditions and Scavengers

| Parameter | Condition/Reagent | Purpose |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain protecting groups.[10] |

| Temperature | -5 to 0 °C | Controls the reaction rate and minimizes side reactions.[10] |

| Time | 1-2 hours | Standard duration for complete cleavage and deprotection.[10] |

| Scavenger: Anisole | ~10% (v/v) | Traps carbocations generated from protecting groups, preventing alkylation of Tyr and Trp.[7] |

| Scavenger: p-Cresol (B1678582) | Varies | A common scavenger used to trap benzyl (B1604629) and other carbocations.[12] |

| Scavenger: Thioanisole | Varies | Used to protect Met from sulfoxidation and assist in cleavage of Arg(Tos). |

| Scavenger: Dithioethane (DTE) | ~0.5% (v/v) | Added during TFA deprotection to scavenge tert-butyl cations, protecting Cys, Met, and Trp.[13] |

Experimental Protocols

The following protocols provide detailed methodologies for the key stages of manual Boc-SPPS on a 0.1 to 0.5 mmol scale.

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is suitable for preparing peptide acids.

-

Resin Swelling: Swell 1.0 g of chloromethylated polystyrene resin (Merrifield resin) in 10 mL of dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Cesium Salt Preparation:

-

In a separate flask, dissolve the first C-terminal Boc-amino acid (2.0 equivalents relative to resin substitution) in methanol (B129727) (5 mL/mmol).

-

Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[8]

-

Evaporate the mixture to dryness under reduced pressure.

-

Co-evaporate twice with DMF (2.5 mL/mmol each) to ensure the salt is anhydrous.[8]

-

-

Coupling:

-

Dissolve the dried Boc-amino acid cesium salt in 8-10 mL of DMF.

-

Drain the DMF from the swollen resin and add the cesium salt solution.

-

Secure the vessel on a shaker and heat at 50°C for 12-24 hours.[10]

-

-

Washing:

-

Drain the reaction mixture and wash the resin sequentially with:

-

DMF (3 x 10 mL)

-

50% DMF in water (3 x 10 mL)

-

DMF (3 x 10 mL)

-

Dichloromethane (DCM) (3 x 10 mL)

-

-

-

Drying: Dry the resin under vacuum to a constant weight. A sample can be taken to determine the substitution level (loading) via methods such as picric acid titration.

Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)

This cycle is repeated for each amino acid to be incorporated.

-

Resin Preparation: Swell the peptide-resin in DCM (10 mL per gram) for 20 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add 50% TFA in DCM (10 mL/g resin). Agitate for 2 minutes for a pre-wash, then drain.[10]

-

Add a fresh solution of 50% TFA in DCM (10 mL/g resin) and agitate for 20-30 minutes.[10]

-

Note: For sequences containing Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge the liberated tert-butyl cations.[13]

-

Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).

-

-

Neutralization (Standard Protocol):

-

Amino Acid Coupling (HBTU/DIEA):

-

In a separate vessel, dissolve the next Boc-amino acid (3.0 eq.) and HBTU (3.0 eq.) in a minimal amount of DMF.

-

Add DIEA (6.0 eq.) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Reaction completion can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

The peptide-resin is now ready for the next cycle, starting again from Step 1.

-

Protocol 3: In Situ Neutralization and Coupling

This streamlined protocol can improve efficiency, especially for aggregation-prone sequences.[11]

-

Deprotection and Washing: Perform the Boc deprotection (Protocol 2, Step 2) and wash thoroughly with DCM.

-

Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3.0 eq.) and a coupling agent (e.g., HBTU, 3.0 eq.) in DMF.

-

Combined Coupling/Neutralization:

-

Add the pre-activated amino acid solution directly to the peptide-resin TFA salt.

-

Immediately add DIEA (7.0 eq.) to the reaction vessel. This amount is sufficient to neutralize the TFA salt and facilitate the coupling reaction.

-

Agitate for 20-60 minutes. Monitor with the ninhydrin test.

-

-

Washing: Drain the reaction mixture and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Final Cleavage and Deprotection (Standard "Low-High" HF Procedure)

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.

-

Preparation:

-

Dry the final peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin (e.g., 0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

-

Add the appropriate scavenger cocktail. For a general-purpose cleavage, a mixture of p-cresol (1.0 mL) and p-thiocresol (0.25 mL) can be used.[7]

-

-

Low HF Step (SN2 Deprotection):

-

Cool the reaction vessel to -5 to 0°C in a dry ice/isopropanol bath.

-

Add dimethyl sulfide (B99878) (DMS) (6.5 mL per gram of resin).[7]

-

Slowly condense anhydrous HF (2.5 mL per gram of resin) into the vessel.[7]

-

Stir the mixture at 0°C for 2 hours. This step removes more acid-labile protecting groups via an SN2 mechanism, minimizing carbocation formation.

-

-

High HF Step (SN1 Cleavage):

-

Slowly remove the DMS and HF under a vacuum (ensure the vacuum line is protected by a base trap).

-

Re-cool the vessel to -5 to 0°C.

-

Condense a fresh charge of anhydrous HF (10 mL per gram of resin) into the vessel.

-

Stir at 0°C for 1 hour to cleave the peptide from the resin and remove the remaining robust protecting groups.[10]

-

-

Work-up:

-

Evaporate the HF under a high vacuum.

-

Once all HF is removed, carefully unseal the apparatus.

-

Wash the resin/peptide mixture with cold diethyl ether (3 x 20 mL) to precipitate the peptide and remove organic scavengers.

-

Filter the solid and dry the crude peptide under vacuum.

-

-